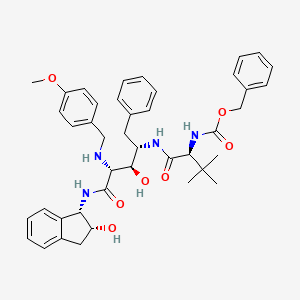
2-Phenyl-4-amino-5-imidazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenyl-4-amino-5-imidazolecarboxamide is a chemical compound with the molecular formula C10H10N4O . It is also known as 5-amino-2-phenyl-1H-Imidazole-4-carboxamide .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-4-amino-5-imidazolecarboxamide consists of a phenyl group attached to the 2-position of an imidazole ring, which also has an amino group at the 4-position and a carboxamide group at the 5-position .Scientific Research Applications
Potential Antipsychotic Agents
A series of 2-phenyl-4-(aminomethyl)imidazoles, structurally related to dopamine D2 selective benzamide antipsychotics, were synthesized and evaluated for their ability to block dopamine D2 receptor binding. These compounds represent a novel approach to antipsychotic medication, offering insights into the structural requirements for D2 receptor affinity and potential therapeutic applications (Thurkauf et al., 1995).
Antiviral Agents
Imidazo[1,2-a]pyridines, including 2-amino-3-substituted derivatives, have been designed and synthesized for evaluation as antirhinovirus agents. These compounds, structurally related to known antiviral agents, highlight the potential of imidazole derivatives in the development of new treatments for viral infections (Hamdouchi et al., 1999).
HIV-1 Protease Inhibitors
A tripeptide analogue inhibitor of HIV-1 protease featuring an imidazole-derived peptide bond replacement demonstrated potent inhibition of the protease and HIV-1 infectivity. This compound's crystallographic and pharmacokinetic analysis underscores the therapeutic potential of imidazole derivatives in HIV treatment (Abdel-Meguid et al., 1994).
Chemical Synthesis and Catalysis
The use of imidazole derivatives in chemical synthesis, such as the development of new synthetic routes for thiazoles and oxazoles, showcases the versatility of these compounds in organic chemistry. These methods provide efficient pathways for the synthesis of complex molecules, which can have various pharmaceutical and material applications (Kumar et al., 2013).
DNA Binding and Gene Regulation
Pyrrole–imidazole (Py–Im) hairpin polyamides, which include imidazole derivatives, are a class of molecules capable of binding DNA sequences with high specificity. They can disrupt protein-DNA interactions and modulate gene expression, offering potential applications in gene therapy and molecular biology research (Meier et al., 2012).
Novel Aromatic Polyimides
Research into the synthesis of novel aromatic polyimides containing imidazole structures demonstrates the role of these compounds in material science. The resulting materials exhibit high thermal resistance and solubility properties, suggesting applications in high-performance polymers and composite materials (Akutsu et al., 1998).
properties
IUPAC Name |
4-amino-2-phenyl-1H-imidazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-8-7(9(12)15)13-10(14-8)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDIHAOPZBSKLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194445 |
Source


|
| Record name | 2-Phenyl-4-amino-5-imidazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-amino-5-imidazolecarboxamide | |
CAS RN |
41631-74-7 |
Source


|
| Record name | 2-Phenyl-4-amino-5-imidazolecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041631747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-4-amino-5-imidazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)

![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)









![8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1200175.png)